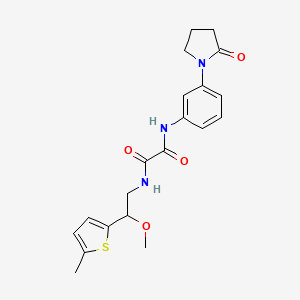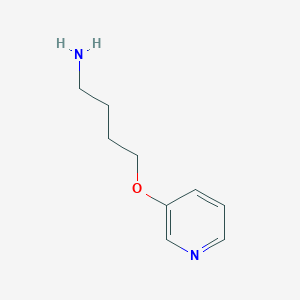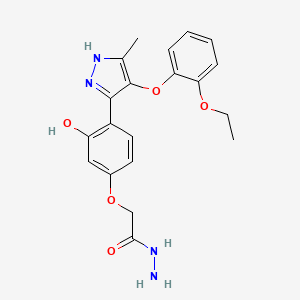![molecular formula C12H7N7O4S B2984904 3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine CAS No. 251307-22-9](/img/structure/B2984904.png)
3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine” is a complex organic molecule that contains several functional groups, including nitro groups, a pyridine ring, a sulfanyl group, and a 1,2,4-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyridine and 1,2,4-triazole rings would likely contribute to the compound’s aromaticity, while the nitro groups could potentially introduce some polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups . For example, the nitro groups could potentially make the compound more polar, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Nitration and Reduction Reactions
The transformation of certain pyridine derivatives through nitration and reduction reactions demonstrates the reactivity and potential applications of nitro pyridine compounds in synthesizing new heterocyclic structures. For example, the treatment of 3,4-bis(formylamino)pyridine with a nitric and sulfuric acid mixture afforded unexpected nitro triazolo pyridine derivatives, showcasing the compound's role in creating new molecular entities with potential applications in material science and pharmaceuticals (Yutilov & Smolyar, 2004).
Coordination Chemistry
The study of coordination complexes, such as the synthesis and structural analysis of nickel(II) complexes with pyridine and triazene ligands, illustrates the application of nitro pyridine compounds in coordination chemistry. These complexes provide insights into the structural dynamics of metal-ligand interactions, which are crucial for understanding catalysis, metalloenzyme activity, and the development of coordination compounds for various applications, including catalysis and material chemistry (Hörner et al., 2002).
Synthesis of Heterocyclic Compounds
The synthesis and characterization of benzimidazole derivatives carrying a pyridine moiety highlight the role of nitro pyridine compounds in constructing complex heterocycles. These methodologies are fundamental in the development of new pharmaceuticals, agrochemicals, and organic materials, demonstrating the compound's utility in synthetic organic chemistry (Prasad, Rani, & Anusha, 2018).
Material Science
Research into the properties and synthesis of new materials, such as transparent aromatic polyimides derived from thiophenyl-substituted benzidines, showcases the application of nitro pyridine compounds in material science. These studies contribute to the development of materials with specific optical, thermal, and mechanical properties, which are crucial for advanced electronics, coatings, and aerospace applications (Tapaswi et al., 2015).
Nuclear Chemistry
The development of bis(triazinyl) pyridines for selective extraction of americium(III) demonstrates the application of nitro pyridine compounds in nuclear waste management and the recovery of valuable actinides. This research is critical for the safe handling and environmental management of radioactive materials (Hudson et al., 2006).
Propiedades
IUPAC Name |
3-nitro-2-[3-(3-nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N7O4S/c20-18(21)8-3-1-5-13-10(8)17-7-15-12(16-17)24-11-9(19(22)23)4-2-6-14-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKHTZOHIFFQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-2-phenylethyl)-2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2984821.png)
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2984822.png)





![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2984833.png)


![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2984838.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2984839.png)

